4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is a specialized organoboron compound with significant applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a boronic acid functional group, which is crucial for its reactivity and utility in various organic synthesis processes.
This compound is classified under boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. It is identified by its Chemical Abstracts Service registry number 832114-06-4. The molecular formula for 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is C18H27BN2O3, and it has a molecular weight of approximately 330.24 g/mol .
The synthesis of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 4-methylpiperazine-1-carbonyl chloride. This process can be carried out under controlled conditions to optimize yield and purity. The reaction generally follows these steps:
The molecular structure of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid can be represented by its SMILES notation: CN1CCN(CC1)C(=O)C1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1
. The InChI key for this compound is TXCDVBDHDQAWLR-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
The compound features:
As a boronic acid derivative, 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid participates in several important chemical reactions, including:
These reactions are vital for synthesizing complex organic molecules used in pharmaceuticals.
The mechanism of action for 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid primarily revolves around its ability to form reversible covalent bonds with diols and other nucleophiles due to the electrophilic nature of the boron atom. This property allows it to interact specifically with biological molecules such as carbohydrates, making it useful in biochemical applications like sensor development.
The typical mechanism involves:
Key physical and chemical properties of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid include:
These properties influence its handling and application in laboratory settings.
The applications of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid extend across various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4